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Compound of Interest

Compound Name: Tocol

Cat. No.: B1682388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and quantification of

tocols (tocopherols and tocotrienols), collectively known as Vitamin E, from various plant

tissues. The methodologies outlined are essential for researchers in plant science, nutrition,

and drug development who are interested in the analysis of these potent lipophilic antioxidants.

Introduction
Tocols are a class of lipid-soluble compounds synthesized by photosynthetic organisms. They

are comprised of a chromanol ring and a hydrophobic side chain, which determines their

classification into tocopherols (saturated side chain) and tocotrienols (unsaturated side chain).

Each group contains four vitamers (α, β, γ, and δ) that differ in the number and position of

methyl groups on the chromanol ring. Accurate quantification of these compounds is critical for

assessing the nutritional quality of food sources and for exploring their potential therapeutic

applications.

This document details two primary extraction methodologies: a conventional solvent extraction

protocol adaptable to various plant tissues and a more advanced Supercritical Fluid Extraction

(SFE) method, primarily for oil-rich samples. Additionally, protocols for sample preparation,

saponification, and analytical determination via High-Performance Liquid Chromatography

(HPLC) are provided.
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Table 1: Tocopherol and Tocotrienol Content in
Various Plant Tissues

Plant
Material

Tissue

α-
Tocoph
erol
(µg/g
DW)

γ-
Tocoph
erol
(µg/g
DW)

δ-
Tocoph
erol
(µg/g
DW)

Total
Tocoph
erols
(µg/g
DW)

Total
Tocotrie
nols
(µg/g
DW)

Referen
ce

Soybean Seed 10.84 143.15 - 229.12 - [1]

Sunflowe

r
Seed

261.0 -

363.3
0 - 4.6 - - - [2]

Flaxseed Seed 3.1 199.5 - - - [2]

Walnut

(English)
Seed - 200 - - - [2]

Pistachio Seed - 220 - - - [2]

Pecan Seed - 240 - - - [2]

Black

Walnut
Seed - 280 - - - [2]

Borage Seed Oil - - - ~800 - [3]

Hazelnut Seed Oil - - - ~600-800 - [3]

Safflower Seed Oil - - - ~600-800 - [3]

Black

Cumin
Seed Oil - - - <40 - [3]

Alpine

Plants
Leaves 135 ± 34 - - - - [4]

Tobacco

(Oriental)
Seed - - - -

56.5-

61.4% of

total

tocols

[5]
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Note: Data is presented as µg/g of dry weight (DW) or as specified in the reference. Dashes

indicate data not provided in the cited source.

Experimental Protocols
Protocol 1: General Sample Preparation for Tocol
Extraction
Proper sample preparation is crucial to prevent the oxidation of tocols.[6] It is recommended to

work under subdued light and to use an inert atmosphere where possible.

Tissue Collection and Stabilization: Harvest fresh plant material. To minimize degradation,

immediately freeze the samples in liquid nitrogen.[7] For some raw vegetables like broccoli

and carrots, tocochromanols can be stabilized by freeze-drying or adding ascorbic acid

before homogenization.[8]

Drying: For dry weight measurements and to improve extraction efficiency, lyophilize (freeze-

dry) the frozen plant material until a constant weight is achieved.[8][9]

Grinding: Grind the dried plant tissue into a fine powder using a ball mill or a mortar and

pestle cooled with liquid nitrogen.[7][8] This increases the surface area for solvent

interaction. Store the resulting powder at -80°C until extraction.[7]

Protocol 2: Conventional Solvent Extraction
This protocol can be adapted for various plant tissues. The choice of solvent may need to be

optimized for each specific plant matrix.

Solvent Selection: Common solvents for tocol extraction include hexane, ethanol, acetone,

methanol, or mixtures thereof.[6] For example, a mixture of hexane and ethanol can be used

for meal and food samples, while acetone is effective for vegetable powders.[6][8]

Extraction Procedure: a. Weigh approximately 1-5 g of the powdered plant material into a

centrifuge tube. b. Add the selected extraction solvent. A common starting ratio is 1:10 (w/v)

of sample to solvent. For instance, for 1 g of sample, add 10 mL of solvent. c. Vortex the

mixture for 1-2 minutes to ensure thorough mixing. d. To enhance extraction efficiency,

sonicate the sample in an ultrasonic bath for 15-30 minutes.[6] e. Centrifuge the mixture at
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3000-5000 x g for 10 minutes to pellet the solid material. f. Carefully decant the supernatant

containing the extracted tocols into a clean tube. g. Repeat the extraction process (steps b-

f) on the pellet two more times to ensure complete recovery of the tocols. h. Pool the

supernatants from all three extractions.

Solvent Evaporation: Evaporate the solvent from the pooled supernatant under a stream of

nitrogen gas at a temperature not exceeding 40°C.

Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase to be

used for HPLC analysis (e.g., hexane or methanol).

Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter to remove any

particulate matter before injecting it into the HPLC system.[9]

Protocol 3: Saponification for Oil-Rich Samples
For samples with high lipid content, such as oils and seeds, saponification is necessary to

hydrolyze triacylglycerols and release tocols from their esterified forms.[10]

Sample Preparation: Weigh approximately 0.5-1 g of the oil or finely ground seed powder

into a round-bottom flask.

Saponification Reaction: a. Add 25 mL of ethanolic potassium hydroxide (KOH) solution

(e.g., 10% w/v). b. To prevent oxidation, add a small amount of an antioxidant like ascorbic

acid or butylated hydroxytoluene (BHT). c. Reflux the mixture at 70-80°C for 30-60 minutes

with constant stirring.[10]

Extraction of Unsaponifiables: a. After cooling the mixture to room temperature, transfer it to

a separatory funnel. b. Add 50 mL of deionized water and 50 mL of a nonpolar solvent such

as hexane or diethyl ether. c. Shake the funnel vigorously for 1-2 minutes and then allow the

layers to separate. d. Collect the upper organic layer containing the tocols. e. Repeat the

extraction of the aqueous layer two more times with fresh nonpolar solvent. f. Pool the

organic extracts.

Washing: Wash the pooled organic extract with deionized water until the washings are

neutral to pH paper to remove any residual KOH.
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Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate, filter, and

then evaporate the solvent under a stream of nitrogen.

Reconstitution: Reconstitute the residue in a known volume of HPLC mobile phase for

analysis.

Protocol 4: HPLC Analysis of Tocols
Both Normal-Phase (NP) and Reverse-Phase (RP) HPLC are used for tocol analysis. NP-

HPLC is often preferred for its ability to separate all eight tocol isomers, while RP-HPLC uses

less hazardous mobile phases but may not separate β- and γ-isomers.[6]

A. Normal-Phase HPLC (NP-HPLC)

Column: Silica-based column (e.g., Nucleosil Si 50-5).[5]

Mobile Phase: A mixture of n-hexane and a polar modifier like 1,4-dioxane or isopropanol. A

common composition is n-hexane:dioxane (96:4, v/v).[5]

Flow Rate: 1.0 - 1.5 mL/min.[5]

Detection: Fluorescence detector with an excitation wavelength of approximately 295 nm

and an emission wavelength of approximately 325 nm.

Quantification: Based on the peak areas of external standards of α, β, γ, and δ-tocopherol

and tocotrienol.

B. Reverse-Phase HPLC (RP-HPLC)

Column: C18-bonded silica column.[6]

Mobile Phase: A mixture of methanol, acetonitrile, and/or water.

Flow Rate: 1.0 mL/min.

Detection: Fluorescence detector with the same wavelengths as NP-HPLC.

Quantification: Based on the peak areas of external standards.
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Caption: Workflow for conventional solvent extraction of tocols from plant tissues.
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Caption: Workflow for saponification and extraction of tocols from oil-rich samples.

Supercritical Fluid Extraction (SFE)
For industrial applications and for obtaining high-purity extracts, Supercritical Fluid Extraction

(SFE) using carbon dioxide (SC-CO₂) is a "green" alternative to conventional solvent

extraction.[10]

Principle: SFE utilizes a fluid at a temperature and pressure above its critical point, where it

exhibits properties of both a liquid and a gas. Supercritical CO₂ is an excellent solvent for

nonpolar molecules like tocols.

General Parameters:

Pressure: 150 - 400 bar[7][11]

Temperature: 40 - 80°C[7][12]

Co-solvent: The addition of a small amount of a polar co-solvent like ethanol (e.g., 5%) can

enhance the extraction efficiency of certain tocols.[11]

The optimal conditions for SFE are highly dependent on the specific plant matrix and the target

tocol isomers. For example, in rice bran oil, the best conditions for tocol extraction were found

to be 200 bar and 40°C.[7] For palm oil, the concentration of tocols was optimized at 22 MPa

(220 bar) and 40°C.[12]

Concluding Remarks
The choice of extraction method for tocols from plant tissues depends on the nature of the

sample, the desired scale of operation, and the available equipment. For general laboratory-

scale analysis, conventional solvent extraction following proper sample preparation is a robust

and reliable method. For oil-rich samples, a saponification step is essential for accurate

quantification. SFE offers an environmentally friendly and highly tunable alternative, particularly

for larger-scale operations. Regardless of the extraction method, careful optimization and

validation are necessary to ensure accurate and reproducible results. The use of HPLC with

fluorescence detection remains the gold standard for the sensitive and specific quantification of

individual tocol isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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